N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of dimethylamino and trifluoroethoxy groups attached to a benzene ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents like dimethylformamide and trifluoroacetic anhydride .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[(dimethylamino)methylene]-2,5-dimethoxybenzenecarboxamide
- N-[(dimethylamino)methylene]-2,5-dichlorobenzenecarboxamide
- N-[(dimethylamino)methylene]-2,5-difluorobenzenecarboxamide
Uniqueness
N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide stands out due to its trifluoroethoxy groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O3/c1-22(2)8-21-12(23)10-5-9(24-6-13(15,16)17)3-4-11(10)25-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXZRQYZUXDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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